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Compound of Interest

Compound Name: Methoxymethyl propionate

Cat. No.: B3151254 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for

methoxymethyl propionate (CAS 70767-92-9). Due to the limited availability of experimental

spectroscopic data for methoxymethyl propionate in public databases, this document

presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes,

detailed experimental spectroscopic data for its structural isomer, methyl 3-methoxypropionate

(CAS 3852-09-3), is also included. This guide details the methodologies for key spectroscopic

techniques—NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and presents

the available data in a structured format to facilitate research and development.

Introduction
Methoxymethyl propionate is an organic ester with the chemical formula C5H10O3. Accurate

spectroscopic characterization is fundamental for its identification, quality control, and

application in various scientific fields. This guide addresses the need for a consolidated

resource on the spectroscopic properties of this compound.

Disclaimer: Experimental spectroscopic data for methoxymethyl propionate is not readily

available in public scientific databases. The NMR data presented in this guide for

methoxymethyl propionate is predicted data. The experimental data provided is for its

isomer, methyl 3-methoxypropionate, and is included for informational and comparative

purposes only. The structural differences between these isomers result in distinct spectroscopic

profiles.
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Predicted Spectroscopic Data of Methoxymethyl
Propionate
Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data

for methoxymethyl propionate are provided below. These predictions are based on

computational models and offer an estimation of the expected spectral characteristics.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Methoxymethyl Propionate

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (ethyl) 1.14 Triplet 3H

CH₂ (ethyl) 2.37 Quartet 2H

O-CH₂-O 5.23 Singlet 2H

O-CH₃ 3.38 Singlet 3H

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Methoxymethyl Propionate

Carbon Predicted Chemical Shift (ppm)

CH₃ (ethyl) 8.9

CH₂ (ethyl) 27.5

C=O (ester) 174.1

O-CH₂-O 89.8

O-CH₃ 56.1
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Experimental Spectroscopic Data of Methyl 3-
Methoxypropionate
For reference and comparison, the experimental spectroscopic data for the structural isomer,

methyl 3-methoxypropionate, is presented below.[1][2][3][4][5]

¹H NMR Data[2]
Table 3: ¹H NMR Data for Methyl 3-Methoxypropionate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.68 Singlet 3H O-CH₃ (ester)

3.65 Triplet 2H CH₂-O

3.32 Singlet 3H O-CH₃ (ether)

2.56 Triplet 2H CH₂-C=O

¹³C NMR Data[1]
Table 4: ¹³C NMR Data for Methyl 3-Methoxypropionate

Chemical Shift (ppm) Assignment

172.1 C=O (ester)

68.0 CH₂-O

58.6 O-CH₃ (ether)

51.7 O-CH₃ (ester)

34.5 CH₂-C=O

IR Spectroscopy Data[4]
Table 5: Key IR Absorptions for Methyl 3-Methoxypropionate
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1200-1100 Strong C-O stretch (ester and ether)

Mass Spectrometry Data
Table 6: Key Mass Spectrometry Peaks for Methyl 3-Methoxypropionate

m/z Relative Intensity Possible Fragment

118 Moderate [M]⁺ (Molecular Ion)

87 High [M - OCH₃]⁺

59 High [COOCH₃]⁺

45 Very High [CH₂OCH₃]⁺

Experimental Protocols
The following sections detail standard experimental procedures for obtaining the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-

added to improve the signal-to-noise ratio.
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¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or

more) is usually required due to the lower natural abundance of the ¹³C isotope. A spectral

width of around 220 ppm is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and

automatically subtracted from the sample spectrum. The data is typically collected over a

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like methoxymethyl propionate, direct injection

via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS)

is employed.

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectroscopic

analysis.
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Caption: Relationship between spectroscopic techniques and derived structural information for

methoxymethyl propionate.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Liquid)

IR Spectroscopy
(Identify Functional Groups)
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Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of an unknown liquid organic

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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